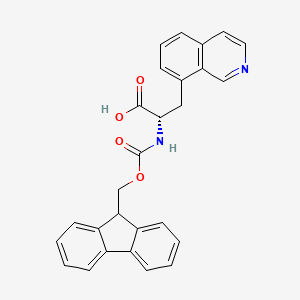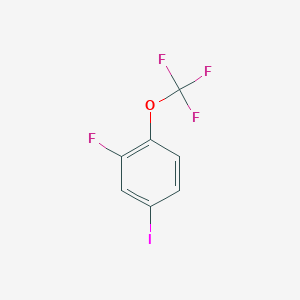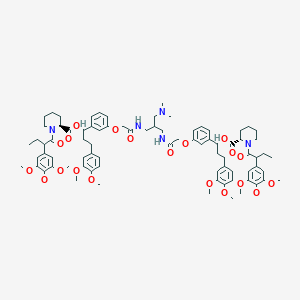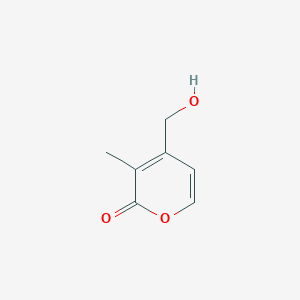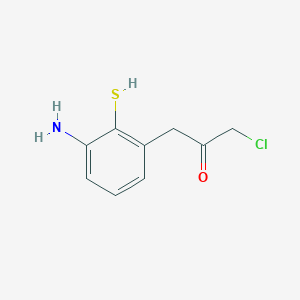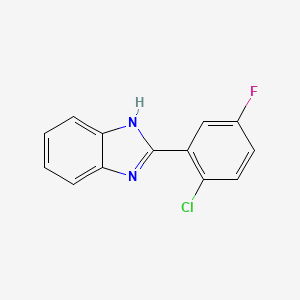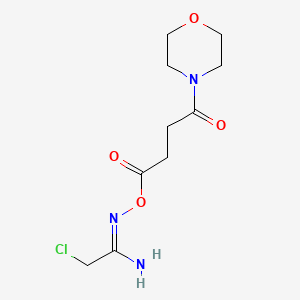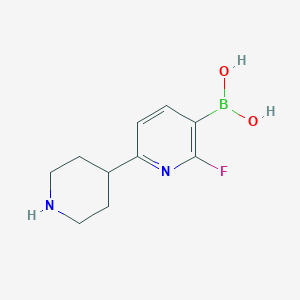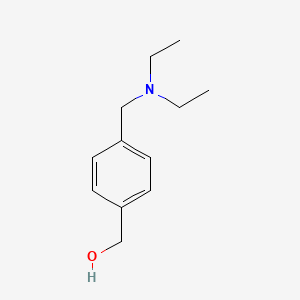
(4-((Diethylamino)methyl)phenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-((Diethylamino)methyl)phenyl)methanol is an organic compound with the molecular formula C12H19NO It is a derivative of phenylmethanol, where the phenyl group is substituted with a diethylaminomethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-((Diethylamino)methyl)phenyl)methanol typically involves the reaction of 4-formylphenylmethanol with diethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 4-formylphenylmethanol and diethylamine.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as ethanol or methanol. The temperature is maintained at around 25-30°C.
Procedure: The 4-formylphenylmethanol is dissolved in the solvent, and diethylamine is added dropwise with constant stirring. The reaction mixture is then allowed to react for several hours.
Isolation: The product is isolated by evaporating the solvent and purifying the residue through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(4-((Diethylamino)methyl)phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The diethylaminomethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-((Diethylamino)methyl)benzaldehyde or 4-((Diethylamino)methyl)benzoic acid.
Reduction: Formation of 4-((Diethylamino)methyl)phenylmethane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(4-((Diethylamino)methyl)phenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (4-((Diethylamino)methyl)phenyl)methanol involves its interaction with specific molecular targets. The diethylaminomethyl group can interact with various receptors and enzymes, potentially modulating their activity. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function.
Comparación Con Compuestos Similares
Similar Compounds
Phenylmethanol: Lacks the diethylaminomethyl group, resulting in different chemical properties and reactivity.
4-((Dimethylamino)methyl)phenyl)methanol: Similar structure but with dimethylamino instead of diethylamino, leading to differences in steric and electronic effects.
4-((Diethylamino)methyl)benzaldehyde: Oxidized form of (4-((Diethylamino)methyl)phenyl)methanol.
Uniqueness
This compound is unique due to the presence of both the diethylaminomethyl group and the hydroxyl group, which confer distinct chemical and biological properties
Propiedades
Número CAS |
91271-57-7 |
|---|---|
Fórmula molecular |
C12H19NO |
Peso molecular |
193.28 g/mol |
Nombre IUPAC |
[4-(diethylaminomethyl)phenyl]methanol |
InChI |
InChI=1S/C12H19NO/c1-3-13(4-2)9-11-5-7-12(10-14)8-6-11/h5-8,14H,3-4,9-10H2,1-2H3 |
Clave InChI |
BCTQOKMMSCGSIZ-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CC1=CC=C(C=C1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4aR)-4-ethenyl-4a-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4,5,6-tetrahydropyrano[3,4-c]pyran-8-one](/img/structure/B14069250.png)
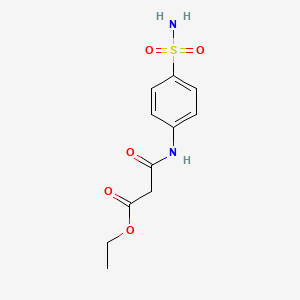
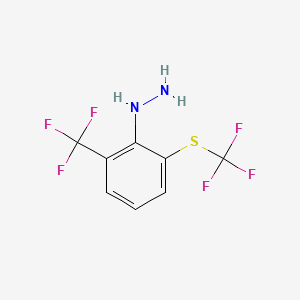
![Ethanone, 2-(4-chlorophenyl)-1-[4-(dimethylamino)phenyl]-2-hydroxy-](/img/structure/B14069267.png)
![[2-Chloro-4-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14069269.png)
